5-Carboxypyridine-3-boronic acid pinacol ester
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Overview
Description
5-Carboxypyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group and a pinacol ester moiety, which imparts unique chemical properties. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid . These factors can affect how the compound interacts with its targets and how it is metabolized in the body.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used in borylation reactions . These reactions involve the addition of a boron atom to an organic molecule, which can significantly alter the molecule’s reactivity and interactions with other biomolecules .
Molecular Mechanism
It is known that similar compounds can participate in borylation reactions, which can influence the activity of enzymes and other biomolecules .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxypyridine-3-boronic acid pinacol ester typically involves the reaction of 5-carboxypyridine with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Carboxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Carboxypyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-pyridineboronic acid pinacol ester: This compound is similar in structure but contains a methoxy group instead of a carboxy group.
6-Hydroxypyridine-3-boronic acid pinacol ester: This compound has a hydroxyl group at the 6-position instead of a carboxy group.
Uniqueness
5-Carboxypyridine-3-boronic acid pinacol ester is unique due to the presence of the carboxy group, which imparts different chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the carboxy group plays a crucial role .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(15)16)6-14-7-9/h5-7H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTYOQPLTYTEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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